molecular formula C8H9NO B1296871 1-(5-Methylpyridin-3-yl)ethanone CAS No. 42972-46-3

1-(5-Methylpyridin-3-yl)ethanone

Cat. No. B1296871
CAS RN: 42972-46-3
M. Wt: 135.16 g/mol
InChI Key: DIASEPULVQSMAS-UHFFFAOYSA-N
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Patent
US09242995B2

Procedure details

To 3-bromo-5-methylpyridine 1-1 (2 g, 11.63 mmol) in diethyl ether (30 ml) at −78° C. was added uLi (8.72 ml, 13.95 mmol) dropwise. After 30 min, N-methoxy-N-methylacetamide n-BuLi was added. The resulting mixture was stirred at −78° C. for 2 h then at rt overnight, quenched with saturated NH4Cl solution and diluted with EtOAc. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a yellow residue, which was purified by column chromatography (0-65% EtOAc in hexane) to give the desired product 1-2: 1H NMR (400 MHz, CDCl3) δ 8.98 (s, 1H), 8.62 (s, 1H), 8.04 (s, 1H), 2.63 (s, 3H), 2.41 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
N-methoxy-N-methylacetamide n-BuLi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[N:4][CH:5]=C(C)C=1.CON(C)[C:12](=[O:14])[CH3:13].[Li][CH2:17][CH2:18][CH2:19][CH3:20]>C(OCC)C>[CH3:20][C:19]1[CH:18]=[C:17]([C:12](=[O:14])[CH3:13])[CH:5]=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
N-methoxy-N-methylacetamide n-BuLi
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(C)=O)C.[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt overnight, quenched with saturated NH4Cl solution
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (0-65% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=C(C=NC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.